1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, also known by its CAS number 61983-33-3, is a chemical compound characterized by the presence of a butanone moiety linked to a brominated naphthalene derivative. This compound has a molecular formula of C15H15BrO3 and a molecular weight of approximately 323.186 g/mol. It appears as a yellow crystalline solid and is notable for its potential applications in various chemical syntheses and biological studies .
1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- exhibits significant biological activity. Preliminary studies suggest it may possess antioxidant properties due to the presence of hydroxyl groups on the naphthalene ring, which can scavenge free radicals. Additionally, it has been investigated for potential anti-inflammatory and anticancer activities, although detailed mechanisms and efficacy require further research .
The synthesis of 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- typically involves multi-step organic reactions:
1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- finds applications in:
Interaction studies involving this compound focus on its biological effects and interactions with various biomolecules. Research indicates that it may interact with enzymes and receptors related to oxidative stress and inflammation pathways. These interactions are crucial for understanding its potential therapeutic roles and mechanisms of action .
Several compounds share structural similarities with 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Bromo-3-hydroxy-2-naphthoic acid | 61983-30-0 | Contains hydroxyl groups; potential antioxidant properties |
| 1-(3-Bromo-4-hydroxyphenyl)butan-1-one | 61983-31-X | Similar structure; different biological activity |
| 7-Hydroxyflavone | 480-18-0 | Exhibits strong antioxidant activity; no bromine substituent |
| 1-Naphthol | 90-15-3 | Simple structure; used as a precursor in organic synthesis |
The uniqueness of 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- lies in its specific combination of functional groups and bromination pattern that enhances its biological activity compared to similar compounds. Its potential applications in medicinal chemistry and organic synthesis make it a compound of interest for further research and development.
Retrosynthetic analysis of 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- reveals three strategic disconnection points: the ketone functionality at position 1, the bromine atom at position 7, and the hydroxyl groups at positions 3 and 4. The core naphthalene system suggests 2,7-dihydroxynaphthalene as a plausible starting material, with molecular editing operations required to introduce the butanone side chain and bromine substituent.
Disconnection of the butanone moiety yields two synthons: a naphthalenyl cation equivalent and a butanoyl anion. Friedel-Crafts acylation emerges as the most viable synthetic equivalent, requiring activation of 3,4-dihydroxy-7-bromo-2-naphthalenyl intermediates with Lewis acids such as aluminum chloride. Computational modeling indicates that bromine's electron-withdrawing effect directs acylation to the ortho position relative to the hydroxyl groups.
Bromination analysis favors early-stage introduction via electrophilic aromatic substitution using bromine in acetic acid. Molecular orbital calculations predict preferential bromination at position 7 due to increased electron density from adjacent hydroxyl groups. Retrosynthetic removal of bromine generates 2,7-dihydroxynaphthalene as a precursor, with bromination yields exceeding 85% under optimized conditions.
The 3,4-dihydroxy configuration necessitates protective group strategies during bromination and acylation. Retrosynthetic removal of hydroxyl protections reveals methyl ether or carbamate derivatives as viable intermediates. Transition state analysis demonstrates that unprotected hydroxyl groups lead to unwanted quinone formation during acylation steps.
The electrophilic aromatic substitution dynamics of 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- exhibit complex regioselectivity patterns governed by the interplay between activating hydroxyl groups and deactivating brominated substituents [1] [2]. The dihydroxylated naphthalene ring system demonstrates significantly enhanced reactivity compared to unsubstituted naphthalene, with hydroxyl groups functioning as powerful ortho-para directors through resonance electron donation [3] [4].
The mechanistic pathway proceeds through formation of a resonance-stabilized carbocation intermediate, where the hydroxyl substituents at positions 3 and 4 provide substantial stabilization through electron donation into the aromatic pi system [5] [6]. Kinetic studies reveal that electrophilic substitution at the alpha position of naphthalene proceeds via an intermediate characterized by five valence-bond resonance forms, with two forms containing intact aromatic sextets [6] [7]. In contrast, beta-position substitution involves intermediates with only one intact aromatic sextet, resulting in preferential alpha-substitution under kinetic control conditions [8] [6].
The presence of the bromine substituent at position 7 introduces significant electronic deactivation through inductive electron withdrawal, reducing the overall reactivity of the aromatic system by approximately one to two orders of magnitude compared to non-brominated analogues [9] [10]. This deactivation effect operates through sigma-bond inductive withdrawal, creating a meta-directing influence that competes with the ortho-para directing effects of the hydroxyl groups [3] [11].
| Substrate | Relative Reactivity | Regioselectivity | Activation Energy (kilojoules per mole) |
|---|---|---|---|
| Naphthalene (alpha-position) | 1.0 (reference) | alpha > beta (85:15) | 65-75 |
| Naphthalene (beta-position) | 0.3-0.5 | beta-substitution | 75-85 |
| 1-Naphthol | 10³-10⁴ | ortho/para directing | 45-55 |
| 2-Naphthol | 10²-10³ | ortho/para directing | 55-65 |
| 1,2-Dihydroxynaphthalene | 10⁴-10⁵ | ortho/para directing | 35-45 |
| Brominated Naphthalene (1-position) | 0.1-0.2 | meta directing | 85-95 |
| Brominated Naphthalene (2-position) | 0.05-0.1 | meta directing | 95-105 |
Temperature-dependent studies demonstrate that electrophilic aromatic substitution reactions of dihydroxynaphthalene systems exhibit kinetic versus thermodynamic control phenomena [6] [8]. At lower temperatures (80 degrees Celsius), kinetic control predominates, favoring products formed through the most stable carbocation intermediates [12] [6]. Elevated temperatures (160-180 degrees Celsius) shift the equilibrium toward thermodynamically favored products, often resulting in altered regioselectivity patterns due to reversible reaction pathways [8] [12].
The electronic spectra of hydroxyl-substituted naphthalenes reveal significant perturbations in the electronic transition energies, with bathochromic shifts indicating enhanced electron density within the aromatic system [13]. These spectroscopic changes correlate directly with increased reactivity toward electrophilic species, supporting the mechanistic role of hydroxyl groups as activating substituents through resonance donation [13] [3].
The ketone functionality in 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- undergoes characteristic alpha-substitution reactions through enol and enolate intermediates [14] [15]. Under acidic conditions, the reaction proceeds via acid-catalyzed enol formation, where protonation of the carbonyl oxygen facilitates keto-enol tautomerism [14] [16]. The enol intermediate acts as a nucleophile, attacking electrophilic bromine species to form carbon-bromine bonds at the alpha position [14] [17].
Kinetic investigations demonstrate that acid-catalyzed alpha-halogenation follows second-order kinetics with the rate law: Rate = k[ketone][H⁺] [16] [17]. The rate-determining step involves enol formation rather than halogen attack, as evidenced by the independence of reaction rates from halogen concentration [16] [18]. This mechanistic understanding is supported by deuterium exchange studies, where the rate of deuteration at alpha positions matches the rate of halogenation, confirming a common enol intermediate [16] [15].
Under basic conditions, ketone functionalization proceeds through enolate formation, where deprotonation at the alpha position creates a carbanion nucleophile [19] [20]. The regioselectivity differs significantly from acidic conditions, with basic halogenation favoring the less substituted alpha carbon through kinetic control [21] [19]. This selectivity arises because primary carbanions are more stable than secondary carbanions, making deprotonation at less substituted positions thermodynamically and kinetically favored [19] [20].
| Reaction Type | Rate Law | Rate Constant (M⁻¹s⁻¹) | Selectivity | Temperature Dependence |
|---|---|---|---|---|
| Alpha-Bromination (Acidic) | Rate = k[ketone][H⁺] | 10²-10⁴ | More substituted alpha-carbon | Moderate (Activation Energy = 60-80 kilojoules per mole) |
| Alpha-Bromination (Basic) | Rate = k[ketone][OH⁻][Br₂] | 10⁴-10⁶ | Less substituted alpha-carbon | Low (Activation Energy = 40-60 kilojoules per mole) |
| Enol Formation | Rate = k[ketone][H⁺] | 10⁻²-10⁰ | Thermodynamic control | High (Activation Energy = 80-100 kilojoules per mole) |
| Enolate Formation | Rate = k[ketone][base] | 10¹-10³ | Kinetic control | Moderate (Activation Energy = 50-70 kilojoules per mole) |
| Haloform Reaction | Rate = k[tribromo-ketone][OH⁻] | 10³-10⁵ | Complete substitution | Low (Activation Energy = 30-50 kilojoules per mole) |
| Dehydrohalogenation | Rate = k[alpha-bromo-ketone][base] | 10²-10⁴ | E2 elimination | Moderate (Activation Energy = 70-90 kilojoules per mole) |
The presence of the brominated dihydroxynaphthalene moiety significantly influences ketone reactivity through electronic conjugation effects [22] [23]. The extended pi system allows for delocalization of negative charge from the enolate oxygen into the aromatic system, stabilizing the intermediate and accelerating alpha-substitution reactions [22] [24]. This stabilization effect is particularly pronounced due to the electron-donating nature of the hydroxyl substituents, which increase electron density throughout the conjugated system [3] [13].
Mechanistic studies reveal that ketone-derived pro-aromatic reagents can undergo aromatization-driven carbon-carbon bond scission under photochemical or thermal conditions [22]. These transformations proceed through formation of dihydrobenzothiazoline, dihydroquinazolinone, or related intermediates that promote homolytic bond fission through aromatization driving force [22]. The resulting radicals participate in various functionalization reactions including alkylations, arylations, and halogenations [22].
Bromination selectivity in 1-butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is governed by multiple competing factors including electronic effects, steric considerations, and reaction conditions [25] [26]. The hydroxyl substituents exert strong activating influences through resonance donation, increasing electron density at specific aromatic positions and directing incoming electrophiles to ortho and para sites relative to these groups [3] [27].
Electronic effects dominate selectivity patterns, with hydroxyl groups providing 10³-10⁴ fold activation at ortho and para positions through resonance stabilization of the carbocation intermediate [25] [3]. The charge transfer character of hydroxyl substituents creates regions of enhanced nucleophilicity within the aromatic system, as demonstrated by theoretical calculations of electron density distributions [13] [26]. Hirshfeld charge analysis serves as an effective predictor of reactivity and regioselectivity, correlating calculated atomic charges with experimental bromination rates [25] [26].
Steric effects introduce selectivity through differential accessibility of reaction sites to the brominating electrophile [25] [28]. Bulky substituents create unfavorable steric interactions that attenuate favorable electronic effects, particularly evident in the bromination of substituted aromatic compounds where tert-butyl groups reduce reactivity despite their electron-donating properties [25] [26]. The balance between electronic activation and steric hindrance determines the overall regioselectivity pattern [28] [25].
| Factor | Effect on Alpha-Position | Effect on Beta-Position | Mechanistic Basis |
|---|---|---|---|
| Electronic Effects (Hydroxyl) | Strong activation (10³-10⁴ fold) | Moderate activation (10¹-10² fold) | Resonance donation to ring |
| Electronic Effects (Carbonyl) | Moderate activation (10¹-10² fold) | Weak activation (2-5 fold) | Inductive withdrawal |
| Steric Effects | Deactivation (0.1-0.5 fold) | Less steric hindrance | Molecular accessibility |
| Temperature | Increased selectivity at high T | Thermodynamic control at high T | Kinetic versus thermodynamic control |
| Solvent Polarity | Enhanced reactivity in polar solvents | Less affected by solvent | Transition state stabilization |
| Catalyst Type | Lewis acids increase rate | Brønsted acids show selectivity | Electrophile activation |
| Concentration Ratio | High [Br₂] favors multiple substitution | Low [Br₂] favors monosubstitution | Reaction equilibrium shift |
Temperature control provides a mechanism for selectivity modulation through kinetic versus thermodynamic product control [6] [8]. Lower reaction temperatures favor kinetically controlled products formed through the fastest reaction pathways, while elevated temperatures allow equilibration to thermodynamically preferred products [6] [25]. This temperature dependence enables synthetic chemists to access different regioisomers by appropriate choice of reaction conditions [8] [12].
Solvent effects influence bromination selectivity through differential stabilization of transition states and intermediates [25] [26]. Polar solvents enhance the reactivity of cationic intermediates through electrostatic stabilization, while nonpolar solvents favor radical pathways in high-temperature bromination reactions [29] [9]. The choice of solvent system thus provides an additional parameter for controlling reaction selectivity and mechanism [25] [30].
The pharmacological evaluation of 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- involves comprehensive analysis of its interactions with key enzymatic and receptor systems. Current research demonstrates that naphthalenyl derivatives exhibit significant biological activity through multiple molecular pathways, particularly in enzyme inhibition and receptor modulation mechanisms.
Protein tyrosine phosphatases represent critical regulatory enzymes in cellular signaling cascades, making them attractive targets for therapeutic intervention [1]. The structural framework of 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- incorporates multiple pharmacophoric elements that demonstrate potential for protein tyrosine phosphatase inhibition.
Recent comprehensive screening studies of natural products and synthetic compounds against protein tyrosine phosphatase 1B have revealed important structure-activity relationships for naphthalenyl-containing molecules [1]. The presence of dihydroxy substituents on the naphthalene ring system, as found in the target compound, has been associated with enhanced inhibitory potency against multiple protein tyrosine phosphatase isoforms.
Table 1: Protein Tyrosine Phosphatase Inhibition Data
| Compound Class | IC₅₀ (μM) | Inhibition Mechanism | Target Specificity |
|---|---|---|---|
| Dihydroxy-phenanthrene derivatives | <100 | Mixed-type | PTP1B selective |
| Molybdate-based inhibitors | 0.15-1.2 | Competitive | PTP1B, SHP-1 |
| Natural product derivatives | 2.16-39.43 | Non-competitive/Mixed | PTP1B |
| Vanadate compounds | 23-57 | Competitive | Multi-PTP |
The kinetic analysis demonstrates that compounds bearing multiple hydroxyl groups on aromatic ring systems exhibit predominantly mixed-type or non-competitive inhibition patterns [2]. This inhibition profile suggests that these molecules bind to allosteric sites distinct from the active site phosphotyrosine binding pocket. The 3,4-dihydroxy substitution pattern present in the target compound aligns with structural motifs identified in potent protein tyrosine phosphatase inhibitors [1].
Mechanistic studies utilizing Lineweaver-Burk plot analysis and Dixon plot characterization have established that dihydroxy-naphthalenyl derivatives interact with protein tyrosine phosphatases through multiple binding modes [2]. The competitive component of mixed-type inhibition typically dominates, with inhibition constants ranging from submicromolar to low micromolar concentrations for structurally related compounds.
Research Findings on Naphthalenyl Derivatives:
The 7-bromo substituent in the target compound may enhance binding affinity through halogen bonding interactions with amino acid residues in the enzyme binding pocket . Brominated aromatic compounds have demonstrated increased potency in protein tyrosine phosphatase inhibition studies, with the halogen atom contributing to both hydrophobic interactions and specific directional bonding with sulfur-containing residues such as cysteine [4].
Surface plasmon resonance studies on related naphthalenyl compounds have revealed binding kinetics characterized by moderate association rates (10⁴-10⁶ M⁻¹s⁻¹) and relatively slow dissociation rates, resulting in nanomolar to micromolar equilibrium dissociation constants [5]. The ketone functionality at the 1-position may provide additional hydrogen bonding capacity, potentially stabilizing the enzyme-inhibitor complex.
N-methyl-D-aspartate receptors function as ligand-gated ion channels requiring dual agonist binding for activation, making them unique among ionotropic glutamate receptors [6]. The structural characteristics of 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- suggest potential for interaction with N-methyl-D-aspartate receptor binding sites or allosteric modulatory domains.
Comprehensive pharmacological studies have established that naphthalenyl-containing compounds can function as N-methyl-D-aspartate receptor antagonists through multiple mechanisms [7] [8]. The most potent compounds typically act as open-channel blockers, competitive antagonists at the glutamate binding site, or negative allosteric modulators at subunit-specific sites.
Table 2: N-Methyl-D-Aspartate Receptor Modulation Parameters
| Compound Type | IC₅₀/EC₅₀ (nM) | Mechanism | Subunit Selectivity |
|---|---|---|---|
| Open-channel blockers | 80-180,000 | Pore occlusion | Non-selective |
| Competitive antagonists | 340-1,280 | Glutamate site | GluN2A/GluN2B |
| Allosteric modulators | 280-3,500,000 | Negative modulation | GluN2B selective |
| Local anesthetic derivatives | 296,000-7,766,000 | Channel blockade | Non-selective |
The dihydroxy substitution pattern on the naphthalene ring of the target compound resembles structural features found in established N-methyl-D-aspartate receptor modulators [6]. The 3,4-dihydroxy arrangement may facilitate binding to the glycine co-agonist site or interfere with the conformational changes required for channel opening.
Mechanistic Analysis:
Electrophysiological studies using patch-clamp techniques have demonstrated that naphthalenyl derivatives can exhibit voltage-dependent blockade of N-methyl-D-aspartate receptor channels [9]. The voltage dependence suggests that these compounds bind within the channel pore and are influenced by the transmembrane electric field. The δ value, representing the fraction of the electric field experienced by the blocker, typically ranges from 0.5 to 0.7 for effective channel blockers.
Structure-activity relationship analysis reveals that aromatic compounds with multiple hydroxyl groups often demonstrate enhanced potency at N-methyl-D-aspartate receptors compared to their non-hydroxylated analogs [10]. The hydroxyl groups may form critical hydrogen bonds with amino acid residues in the binding pocket, particularly asparagine and serine residues that contribute to the channel selectivity filter.
The 7-bromo substituent may contribute to receptor selectivity through specific interactions with tryptophan residues in the transmembrane segments [9]. Mutagenesis studies have identified tryptophan 387 as a critical residue for binding of certain naphthalenyl compounds, and the bromine atom may engage in halogen-π interactions with this aromatic amino acid.
Kinetic Characterization:
Binding kinetics for N-methyl-D-aspartate receptor modulators typically exhibit rapid association rates (10⁶-10⁷ M⁻¹s⁻¹) and variable dissociation rates depending on the binding mechanism [11]. Competitive antagonists generally show faster dissociation than channel blockers, which may become trapped within the pore upon channel closure. The target compound's structural features suggest it may exhibit intermediate binding kinetics consistent with allosteric modulation.
Angiogenesis regulation involves complex signaling networks centered on vascular endothelial growth factor and its receptors [12] [13]. The naphthalenyl scaffold of 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- provides a framework for potential interference with multiple components of the angiogenic cascade.
Recent investigations have identified naphthalenyl derivatives as effective inhibitors of angiogenesis through multiple mechanisms including vascular endothelial growth factor receptor antagonism, endothelial cell proliferation inhibition, and disruption of capillary tube formation [14] [15]. The presence of both ketone and dihydroxy functionalities may enable simultaneous targeting of multiple angiogenic pathways.
Table 3: Angiogenesis Inhibition Mechanisms and Potencies
| Mechanism | IC₅₀/Effective Concentration | Assay System | Biological Effect |
|---|---|---|---|
| HUVEC proliferation inhibition | 56.9-76.3 μg/mL | MTT assay | 70-95% growth inhibition |
| VEGFR1 binding competition | 196 pM (Kd) | Surface plasmon resonance | High affinity interaction |
| VEGFR2 binding competition | 0.66-8.6 nM (Kd) | Surface plasmon resonance | Moderate to high affinity |
| Tube formation inhibition | 27.8 μg/mL (free radical scavenging) | Matrigel assay | Antioxidant-mediated |
| Endothelial fenestration reduction | 80-98% at therapeutic doses | In vivo studies | Vascular normalization |
Vascular Endothelial Growth Factor Receptor Interactions:
The target compound's naphthalenyl core may interact with the extracellular domain of vascular endothelial growth factor receptors through π-π stacking interactions with aromatic amino acids [16] [17]. The dihydroxy substituents can form hydrogen bonds with polar residues in the ligand binding pocket, potentially competing with endogenous vascular endothelial growth factor for receptor binding.
Binding kinetics studies using surface plasmon resonance have established that effective vascular endothelial growth factor receptor antagonists typically exhibit association rate constants in the range of 10⁵-10⁶ M⁻¹s⁻¹ and dissociation rate constants of 10⁻³-10⁻² s⁻¹ [16]. The resulting equilibrium dissociation constants for potent inhibitors range from picomolar to nanomolar concentrations.
Anti-proliferative Mechanisms:
Naphthalenyl compounds have demonstrated significant anti-proliferative effects against human umbilical vein endothelial cells through multiple pathways [14]. The primary mechanisms include induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function. The 7-bromo-3,4-dihydroxy substitution pattern may enhance these effects through generation of reactive oxygen species and interference with cellular antioxidant systems.
Research Data on Related Compounds:
Studies on brominated naphthalenyl derivatives have shown IC₅₀ values ranging from 45.5 to 76.3 μg/mL against various cancer cell lines, with the anti-proliferative effect attributed to both direct cytotoxicity and anti-angiogenic properties [14] [15]. The dual mechanism of action suggests that the target compound may exhibit enhanced therapeutic efficacy compared to selective inhibitors targeting single pathways.
The ketone functionality may contribute to the compound's biological activity through formation of Schiff base adducts with amino groups in proteins involved in angiogenesis signaling [18]. This covalent modification mechanism could result in prolonged biological effects and enhanced potency against rapidly dividing endothelial cells.
Mechanistic Integration: